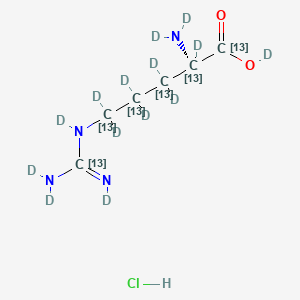
L-Arginine-13C6,d14 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginine-13C6,d14 (hydrochloride) is a deuterated derivative of L-Arginine hydrochloride, labeled with 13C6. This compound serves as a nitrogen donor for the synthesis of nitric oxide and acts as a vasodilator . It is primarily used in scientific research for its unique isotopic labeling, which allows for precise tracking and analysis in various biochemical and physiological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-13C6,d14 (hydrochloride) involves the incorporation of carbon-13 and deuterium isotopes into the L-Arginine moleculeThe final product is then converted into its hydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods
Industrial production of L-Arginine-13C6,d14 (hydrochloride) involves large-scale synthesis using advanced techniques such as stable isotope labeling and deuteration. These methods ensure high purity and isotopic enrichment, making the compound suitable for research applications. The production process is carried out under controlled conditions to maintain the integrity of the isotopic labels .
Analyse Chemischer Reaktionen
Types of Reactions
L-Arginine-13C6,d14 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, L-Arginine-13C6,d14 can be converted into its corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include various isotopically labeled derivatives of L-Arginine, which are used in different research applications to study metabolic pathways and biochemical processes .
Wissenschaftliche Forschungsanwendungen
L-Arginine-13C6,d14 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used in stable isotope labeling studies to track molecular transformations and reaction mechanisms.
Biology: Employed in metabolic studies to understand the role of L-Arginine in cellular processes.
Medicine: Utilized in pharmacokinetic studies to investigate the metabolism and distribution of L-Arginine in the body.
Industry: Applied in the development of new drugs and therapeutic agents, particularly those targeting nitric oxide pathways
Wirkmechanismus
L-Arginine-13C6,d14 (hydrochloride) exerts its effects by serving as a nitrogen donor for the synthesis of nitric oxide. Nitric oxide is a potent vasodilator that plays a crucial role in regulating blood flow and vascular tone. The compound interacts with nitric oxide synthase enzymes, facilitating the conversion of L-Arginine into nitric oxide and citrulline. This process involves several molecular targets and pathways, including the endothelial nitric oxide synthase (eNOS) pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine-15N2 (hydrochloride): Another isotopically labeled derivative of L-Arginine, labeled with nitrogen-15.
L-Arginine-15N4 (hydrochloride): Labeled with four nitrogen-15 atoms.
L-Arginine-d7 (hydrochloride): Deuterated derivative with seven deuterium atoms.
L-Arginine-1,2-13C2 (hydrochloride): Labeled with two carbon-13 atoms
Uniqueness
L-Arginine-13C6,d14 (hydrochloride) is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in analytical studies, making it a valuable tool for researchers studying complex biochemical processes .
Eigenschaften
Molekularformel |
C6H15ClN4O2 |
|---|---|
Molekulargewicht |
230.70 g/mol |
IUPAC-Name |
deuterio (2S)-2,3,3,4,4,5,5-heptadeuterio-5-[deuterio-(N,N,N'-trideuteriocarbamimidoyl)amino]-2-(dideuterioamino)(1,2,3,4,5-13C5)pentanoate;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1D2,2+1D2,3+1D2,4+1D,5+1,6+1;/hD7 |
InChI-Schlüssel |
KWTQSFXGGICVPE-NKIZCGSASA-N |
Isomerische SMILES |
[2H][13C@@]([13C](=O)O[2H])([13C]([2H])([2H])[13C]([2H])([2H])[13C]([2H])([2H])N([2H])[13C](=N[2H])N([2H])[2H])N([2H])[2H].Cl |
Kanonische SMILES |
C(CC(C(=O)O)N)CNC(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


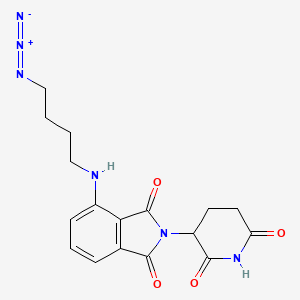

![(10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12376564.png)
![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)

![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide](/img/structure/B12376579.png)
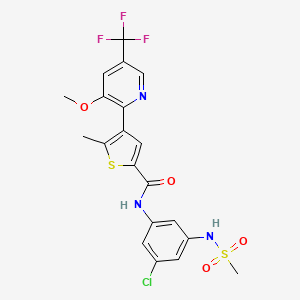
![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12376593.png)
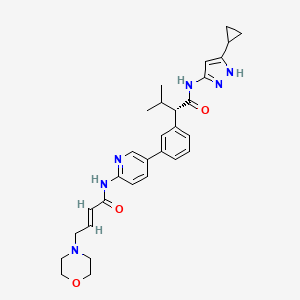
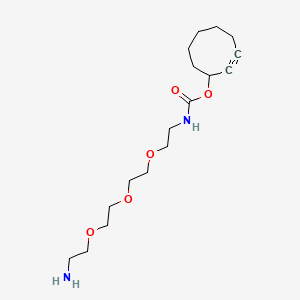
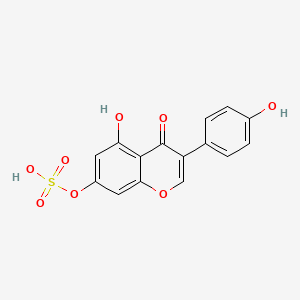
![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)
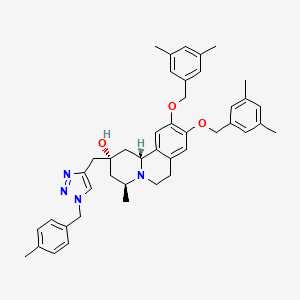
![tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B12376619.png)
